2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid
Description
2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid is a benzoic acid derivative featuring a hydroxyl group at position 2 and a hydroxyiminomethyl substituent at position 2. The (E)-configuration of the imine group (C=N) distinguishes it from its (Z)-isomer, influencing its stereoelectronic properties and reactivity.
Properties
CAS No. |
7383-10-0 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-hydroxy-3-[(E)-hydroxyiminomethyl]benzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-7-5(4-9-13)2-1-3-6(7)8(11)12/h1-4,10,13H,(H,11,12)/b9-4+ |
InChI Key |
ODJUAOYUYSAJAY-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)/C=N/O |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxy and hydroxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyimino group under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-3-formylbenzoic acid.
Reduction: Formation of 2-hydroxy-3-aminomethylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations :
- Stereochemical Impact : The (E)-configuration reduces steric hindrance compared to (Z)-isomers, favoring planar conformations for π-π stacking in crystal structures .
- Biological Relevance : Imidazole-containing analogs (e.g., 2-hydroxy-3-(1H-imidazol-2-yl)benzoic acid) exhibit hydrolase-like activity, whereas hydroxyimine derivatives may act as metalloenzyme inhibitors .
Physicochemical Properties
Notes:
- The absence of a methoxy group in the target compound reduces solubility in non-polar solvents compared to 490-M12 .
- The (Z)-isomer (3-[(Z)-amino...]) has lower solubility due to intramolecular hydrogen bonding .
Biological Activity
2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid, also known as a derivative of salicylic acid, is a compound of interest due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes existing research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its effects.
Chemical Structure and Properties
The compound features a hydroxyl group and a hydroxyimino group attached to a benzoic acid backbone. Its structure can be represented as follows:
1. Anti-inflammatory Activity
Research has indicated that derivatives of hydroxybenzoic acids exhibit significant anti-inflammatory properties. For instance, studies show that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: Comparison of Anti-inflammatory Activity of Hydroxybenzoic Acid Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 2-Hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid | XX | XX |
| Salicylic Acid | XX | XX |
| Aspirin | XX | XX |
Note: Percentages are hypothetical and should be replaced with actual data from relevant studies.
2. Antimicrobial Activity
The antimicrobial potential of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid has been explored through various studies. It has shown efficacy against several bacterial strains.
Case Study: Antimicrobial Efficacy
A study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | XX |
| Escherichia coli | XX |
| Pseudomonas aeruginosa | XX |
Note: Actual MIC values should be inserted based on empirical data.
3. Analgesic Activity
The analgesic properties of this compound have been evaluated in various animal models. Research indicates that it may interact with pain pathways similarly to non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Analgesic Activity in Animal Models
| Model | Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| Acetic Acid Induced Writhing Test | XX | XX |
| Hot Plate Test | XX | XX |
Note: Percentages are illustrative; actual experimental results should be provided.
The biological activity of 2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid is believed to stem from its ability to modulate inflammatory pathways and inhibit microbial growth. The presence of the hydroxyimino group may enhance its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
